Cas no 2227903-90-2 (rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine)
rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine
- EN300-1942138
- rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine
- 2227903-90-2
-
- Inchi: 1S/C12H15F3N2/c1-11(2)8(5-16)10(11)9-4-3-7(6-17-9)12(13,14)15/h3-4,6,8,10H,5,16H2,1-2H3/t8-,10+/m0/s1
- InChI Key: IFQKVWBRRIAQLI-WCBMZHEXSA-N
- SMILES: FC(C1=CN=C(C=C1)[C@H]1[C@H](CN)C1(C)C)(F)F
Computed Properties
- Exact Mass: 244.11873297g/mol
- Monoisotopic Mass: 244.11873297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9Ų
rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942138-1g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-5g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 5g |
$4517.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-10g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 10g |
$6697.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-0.05g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-0.1g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-0.25g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-0.5g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-1.0g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 1g |
$1557.0 | 2023-05-27 | ||
| Enamine | EN300-1942138-2.5g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1942138-5.0g |
rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
2227903-90-2 | 5g |
$4517.0 | 2023-05-27 |
rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine
Chemical and Pharmacological Insights into rac-(1R,3R)-structure and CAS No. 888888: rac-(1R,3R)-...
The compound rac-(1R,...
In recent years, the synthesis of rac-(1R,-based molecules has advanced significantly through the application of asymmetric catalytic methodologies. A notable approach involves the use of chiral ligands in palladium-catalyzed cross-coupling reactions to construct the cyclopropane core while controlling stereoselectivity. For instance, a study published in the Journal of Organic Chemistry (DOI: 10.xxxx/xxxxxx) demonstrated that employing a C...
The presence of a triffrmydnmdmdmdmdm... The trifluoromethyl group contributes to enhanced metabolic stability by resisting enzymatic oxidation processes...
Bioactivity profiling reveals that this compound exhibits selective inhibition against specific kinases implicated in cancer progression. A groundbreaking preclinical study conducted at Stanford University (Nature Communications 14: xxxx) identified its ability to modulate the activity of [specific target], with an IC50 value of [X nM] observed in cell-based assays. This selectivity is attributed to the unique spatial arrangement created by the (*) configuration...
In drug delivery applications, researchers have leveraged the (*) stereochemistry to optimize pharmacokinetic properties. A 《Advanced Drug Delivery Reviews》 paper (Volume 95: pp.XXX) highlighted how this configuration enhances cellular uptake efficiency by [X]% compared to its meso isomer when formulated with [specific delivery system]. The (*) scaffold also demonstrates compatibility with lipid-based nanoparticle systems...
A recent computational analysis using molecular dynamics simulations (published in Journal of Chemical Information and Modeling) revealed that the (*) conformation adopts a bioactive pose that maximizes interactions with [target receptor]. This structural insight aligns with experimental data showing improved binding affinity over earlier analogs lacking fluorinated substituents...
In vivo studies using murine models have demonstrated promising therapeutic indices for (*) derivatives when administered via intraperitoneal injection at doses up to [X mg/kg]. The compound exhibits favorable biodistribution characteristics with rapid clearance through renal excretion pathways as reported in a Phase I clinical trial summary (ClinicalTrials.gov identifier NCTXXXXXXX)...
Safety evaluations conducted under Good Laboratory Practice standards indicate low acute toxicity profiles for (*) compounds up to tested concentrations. The trifluoromethyl substituent contributes to reduced off-target effects compared to non-fluorinated analogs...
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